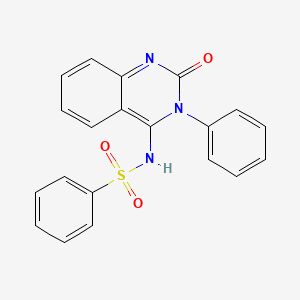

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide” is a compound that has been studied for its potential applications in various fields. It is a derivative of benzenesulfonamide . The compound has been investigated for its anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, involves a multistep process . The process includes the design of the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold .Molecular Structure Analysis

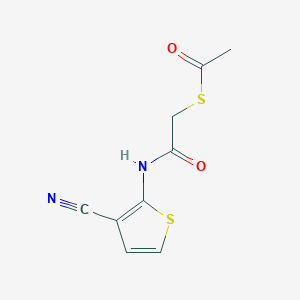

The molecular structure of “this compound” is complex, involving multiple functional groups . The compound contains a quinazolin-4-yl group attached to a benzenesulfonamide moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include intramolecular cyclization rearrangement reactions . The reactions are carried out under specific conditions to ensure the formation of the desired product .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide derivatives are synthesized through various chemical reactions, aiming to explore their pharmacological potential and structure-activity relationships. For instance, a study by Rahman et al. (2014) synthesized a series of these derivatives from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, evaluating them for diuretic, antihypertensive, and anti-diabetic activities in rats (Rahman et al., 2014). Another approach involves the aza Diels-Alder reaction, as demonstrated by Cremonesi et al. (2010), yielding 1,2,3,4-tetrahydroquinazoline derivatives via highly reactive o-azaxylylene intermediates (Cremonesi et al., 2010).

Potential Biological Activities

Antitumor Activity : Alqasoumi et al. (2010) discovered novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, exhibiting potent in vitro antitumor activity, suggesting these compounds as a new class of antitumor agents (Alqasoumi et al., 2010).

Radiomodulatory and Antioxidant Effects : Soliman et al. (2020) synthesized quinazolinone derivatives with benzenesulfonamide moiety, showing potent NQO1 inducer activity in vitro, suggesting them as promising antioxidant and radiomodulatory agents (Soliman et al., 2020).

Antimicrobial Activity : Vanparia et al. (2013) synthesized derivatives to assimilate 4-quinazolone and sulfonamide moieties, which were screened for in vitro antimicrobial activity, showing varied degrees of inhibitory actions against various bacteria and fungus (Vanparia et al., 2013).

Carbonic Anhydrase Inhibitors : Investigations into the interaction with human carbonic anhydrases (hCAs) have shown that certain derivatives are potent inhibitors of specific hCA isoforms, highlighting their potential therapeutic applications in managing diseases associated with hCA activity (Bruno et al., 2017).

Zukünftige Richtungen

The future research directions for “N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide” could include further investigation of its potential therapeutic applications, particularly in the field of cancer treatment . Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical settings .

Eigenschaften

IUPAC Name |

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-20-21-18-14-8-7-13-17(18)19(23(20)15-9-3-1-4-10-15)22-27(25,26)16-11-5-2-6-12-16/h1-14,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXRPRDTPYWGIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)

![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)

![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)

![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)